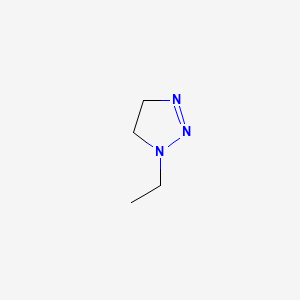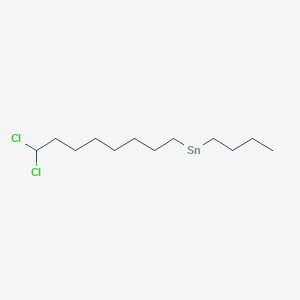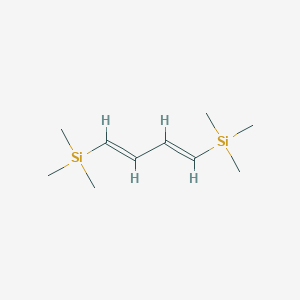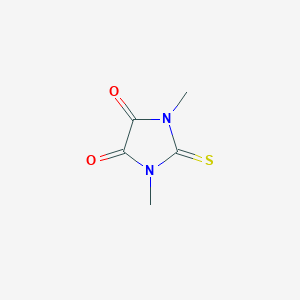
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.178 g/mol . This compound is characterized by a five-membered ring structure containing nitrogen, oxygen, and sulfur atoms. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- typically involves the condensation of 1,2-diamines with aldehydes . The reaction proceeds under mild conditions and can be catalyzed by various agents, including copper(I) catalysts . The process is efficient and tolerates a variety of functional groups, making it a versatile method for producing this compound.
Industrial Production Methods: Industrial production of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- often involves large-scale batch processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow synthesis . The reaction conditions are carefully controlled to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- include oxidizing agents, reducing agents, and nucleophiles . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed: The major products formed from the reactions of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the preparation of heteroatom functionalized carbon dots with enhanced photoluminescence emissions . In medicine, it is investigated for its potential therapeutic properties, including its role as a ligand in asymmetric catalysis . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- involves the formation of reactive intermediates that interact with molecular targets within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- is structurally related to other imidazolidinones and imidazolidines . Similar compounds include 1,3-dimethyl-2-imidazolidinone and 4-imidazolidinone . These compounds share a common five-membered ring structure but differ in the presence and position of functional groups. The unique combination of nitrogen, oxygen, and sulfur atoms in Imidazolidine-4,5-dione-2-thione, 1,3-dimethyl- imparts distinct chemical properties and reactivity, setting it apart from its analogs .
Properties
CAS No. |
21035-65-4 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3 |
InChI Key |
HVJOAXXTFFTWTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





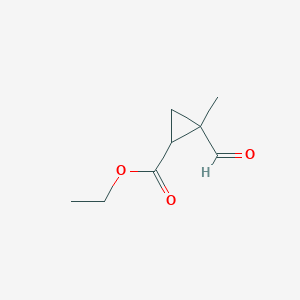

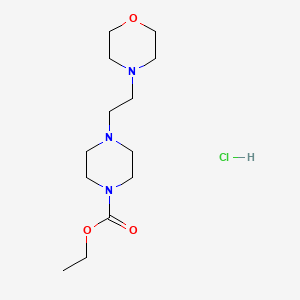
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
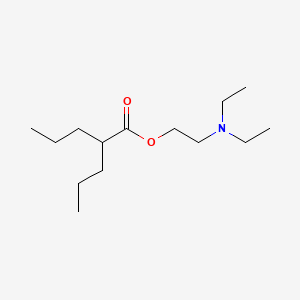
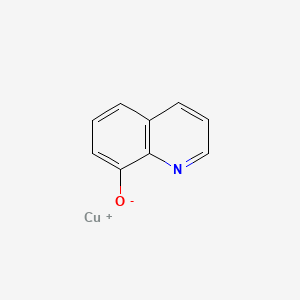
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
